molecular formula C13H17ClN2O B11812957 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone CAS No. 1352519-94-8

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11812957
CAS No.: 1352519-94-8
M. Wt: 252.74 g/mol
InChI Key: OCEQYHSDTPLGOL-UHFFFAOYSA-N
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Description

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-chloro-2-methylpyridine and piperidine.

    Reaction: The 6-chloro-2-methylpyridine is reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the intermediate compound.

    Acylation: The intermediate is then acylated using ethanoyl chloride to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(6-Chloro-2-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to the presence of both the 6-chloro-2-methylpyridine and piperidine moieties, which confer specific chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

CAS No.

1352519-94-8

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

1-[2-(6-chloro-2-methylpyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C13H17ClN2O/c1-9-11(6-7-13(14)15-9)12-5-3-4-8-16(12)10(2)17/h6-7,12H,3-5,8H2,1-2H3

InChI Key

OCEQYHSDTPLGOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C2CCCCN2C(=O)C

Origin of Product

United States

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